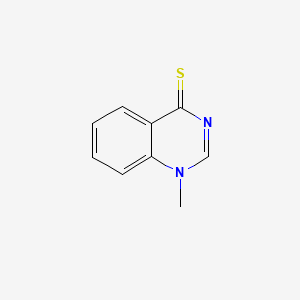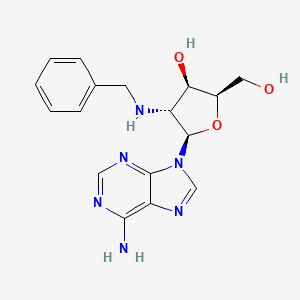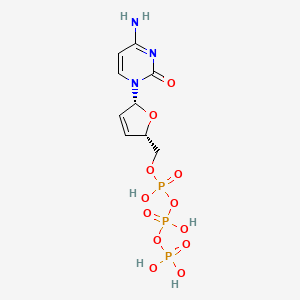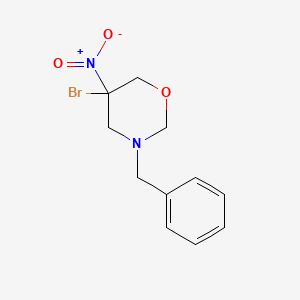
1,2,2-Triphenylvinyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2-Triphenylvinyl trifluoromethanesulfonate is an organic compound with the molecular formula C21H15F3O3S. It is known for its unique chemical properties and applications in various fields, including materials science and organic synthesis. This compound is characterized by the presence of a trifluoromethanesulfonate group attached to a triphenylvinyl moiety, which imparts distinct reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,2-Triphenylvinyl trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the reaction of 1,2,2-triphenylvinyl alcohol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and safety, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2-Triphenylvinyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and boranes are used. Reactions may require catalysts like palladium or platinum complexes.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amine derivatives, while addition reactions with halogens produce halogenated compounds.
Aplicaciones Científicas De Investigación
1,2,2-Triphenylvinyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Materials Science: The compound is employed in the development of advanced materials with unique optical and electronic properties, such as light-emitting diodes (LEDs) and organic photovoltaics.
Biology and Medicine: Research explores its potential as a building block for bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 1,2,2-triphenylvinyl trifluoromethanesulfonate involves its ability to act as an electrophile or nucleophile in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. The vinyl group can participate in addition reactions, forming new bonds with electrophiles. These properties enable the compound to interact with various molecular targets and pathways, facilitating the formation of complex structures and functional materials.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound shares the trifluoromethanesulfonate group but differs in the alkyl chain structure.
Tetraphenylethene-based Compounds: These compounds have similar aromatic structures and are used in materials science for their aggregation-induced emission properties.
Uniqueness
1,2,2-Triphenylvinyl trifluoromethanesulfonate is unique due to its combination of a triphenylvinyl moiety with a trifluoromethanesulfonate group. This combination imparts distinct reactivity and stability, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
24764-60-1 |
|---|---|
Fórmula molecular |
C21H15F3O3S |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
1,2,2-triphenylethenyl trifluoromethanesulfonate |
InChI |
InChI=1S/C21H15F3O3S/c22-21(23,24)28(25,26)27-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H |
Clave InChI |
LIQYZMTWXROQGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















